![molecular formula C13H25NOS B14474254 N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine CAS No. 65615-98-7](/img/structure/B14474254.png)
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is an organic compound that belongs to the class of amines It features a thiirane ring, which is a three-membered ring containing sulfur, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine typically involves multiple steps. One common method includes the reaction of a suitable alkene with a thiirane precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thiirane ring and the subsequent attachment of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiirane ring, leading to the formation of different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine exerts its effects involves interactions with various molecular targets. The thiirane ring can interact with nucleophiles, leading to ring-opening reactions. The amine group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-[(thiiran-2-yl)methoxy]hex-1-en-2-amine
- N,N-Diethyl-3-[(thiiran-2-yl)methoxy]pent-1-en-2-amine
Uniqueness
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is unique due to its specific combination of a thiirane ring and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
65615-98-7 |
|---|---|
Molecular Formula |
C13H25NOS |
Molecular Weight |
243.41 g/mol |
IUPAC Name |
N,N-diethyl-3-(thiiran-2-ylmethoxy)hex-1-en-2-amine |
InChI |
InChI=1S/C13H25NOS/c1-5-8-13(15-9-12-10-16-12)11(4)14(6-2)7-3/h12-13H,4-10H2,1-3H3 |
InChI Key |
PXUJIRMLZNTCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C)N(CC)CC)OCC1CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


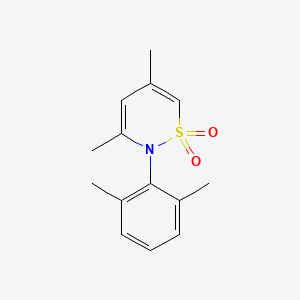
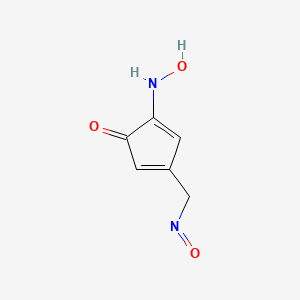

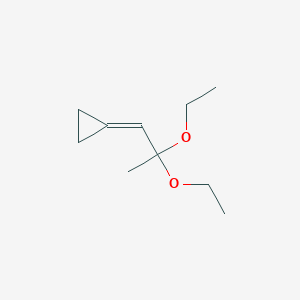
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
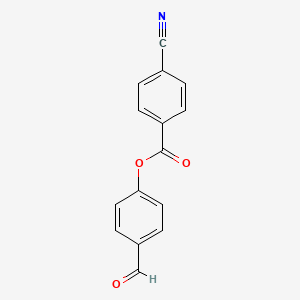
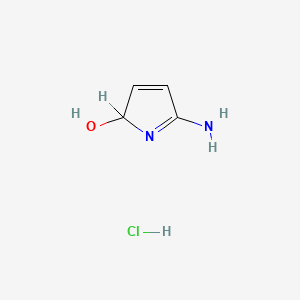

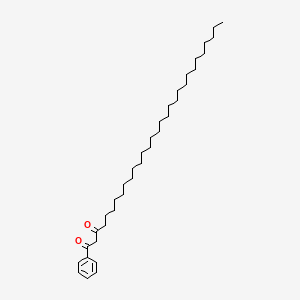
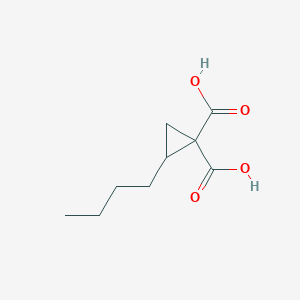
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)


